Cerium(IV) isopropoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

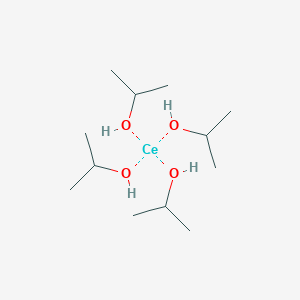

Tetraisopropoxycerium, also known as cerium(IV) isopropoxide, is a chemical compound with the molecular formula Ce(OCH(CH3)2)4. It is an organocerium compound where cerium is bonded to four isopropoxide groups. This compound is known for its utility in various chemical reactions and applications, particularly in the field of materials science and catalysis.

Preparation Methods

Tetraisopropoxycerium can be synthesized through the reaction of cerium(IV) chloride with isopropanol in the presence of a base such as ammonia. The reaction typically proceeds as follows: [ \text{CeCl}_4 + 4 \text{(CH}_3\text{)CH(OH)} \rightarrow \text{Ce(OCH(CH}_3\text{)}_2\text{)}_4 + 4 \text{HCl} ]

In industrial settings, the production of tetraisopropoxycerium involves similar methods but on a larger scale, ensuring the purity and consistency of the product. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Hydrolysis and Condensation Reactions

Cerium(IV) isopropoxide undergoes hydrolysis to form cerium oxide (CeO₂) nanoparticles, a process critical for synthesizing advanced materials. In a two-step sol-gel method:

-

Ultrasonic Dispersion : Ce(OiPr)₄ is dispersed in isopropanol via ultrasonic radiation, forming a stable gel phase with limited hydrolysis .

-

Controlled Hydrolysis : Subsequent mixing with neutral (water-isopropanol) or basic (NH₄OH-isopropanol) solutions completes hydrolysis, yielding porous CeO₂ aggregates. Calcination at 933 K produces thermally stable CeO₂ with surface areas up to 75 m²/g .

Key Parameters :

| Condition | Product Characteristics | Surface Area (m²/g) |

|---|---|---|

| Neutral Medium | Porous aggregates, ~100 nm particle size | 75 |

| Basic Medium | Denser aggregates, reduced porosity | 45 |

This method overcomes solubility challenges of Ce(OiPr)₄ in alcoholic media, enabling scalable CeO₂ synthesis .

Organometallic Complex Formation

Recent advances demonstrate Ce(OiPr)₄’s role in synthesizing stable Ce(IV)-alkyl, -aryl, and -alkynyl complexes:

-

Reaction with Alkynyllithium Reagents :

Ce(OiPr)₄ reacts with PhCCLi to form [(Imᴺᵗᴮᵘ)₂CeCCPh], a rare Ce(IV)-alkynyl complex. The Ce–C bond length is 2.478(3)–2.539(3) Å, stabilized by imidazolin-2-iminato ligands . -

Homolytic Bond Cleavage :

Ce(IV)-alkyl complexes decompose via Ce–C(sp³) σ-bond cleavage, releasing alkyl radicals .

Comparative Complex Stability :

| Complex Type | Ligand System | Decomposition Pathway |

|---|---|---|

| Ce(IV)-Alkynyl | Imidazolin-2-iminato | Radical recombination |

| Ce(IV)-Aryl | Chelate-free | Rapid decomposition at RT |

Ligand Substitution and Adduct Formation

Ce(OiPr)₄ reacts with fluorinated alcohols and Lewis bases to form stable adducts:

-

Hexafluoroisopropyl Alcohol (Hhfip) :

Ce(OiPr)₄ reacts with Hhfip in THF, yielding [Ce(hfip)₄(THF)₂(PriOH)]. The product exhibits enhanced volatility and stability . -

Lewis Base Adducts :

Coordination with diglyme, 2,2′-bipyridine (bipy), or tetramethylethylenediamine (tmen) forms [Ce(hfip)₄(diglyme)] and [Ce(hfip)₄(bipy)₂], characterized by FT-IR and NMR .

Adduct Properties :

| Adduct | Coordination Geometry | Notable Feature |

|---|---|---|

| [Ce(hfip)₄(diglyme)] | Octahedral | High thermal stability (up to 200°C) |

| [Ce(hfip)₄(bipy)₂] | Distorted tetrahedral | Luminescent properties |

Thermal Decomposition and Oxide Formation

Pyrolysis of Ce(OiPr)₄-based precursors produces mixed-metal oxides:

-

CeO₂-TiO₂ Nanocomposites :

Thermal decomposition of Ce₅Ti₁₅Cl₁₆O₃₀(iOPr)₄(OH-Et)₁₅ at 1000°C yields cubic CeO₂ (a = 5.417 Å) and rutile TiO₂ (a = 4.592 Å, c = 2.962 Å) . -

Crystallite Growth :

Prolonged heating increases CeO₂ crystallite size from 38 nm (750°C) to 55 nm (1000°C), enhancing redox activity .

Scientific Research Applications

Tetraisopropoxycerium has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various organic reactions, including the diastereoselective pinacol coupling.

Materials Science: It is employed in the synthesis of cerium dioxide nanoparticles, which have applications in catalysis, chemical mechanical planarization, and environmental remediation

Biomedical Applications: Cerium dioxide nanoparticles derived from tetraisopropoxycerium are explored for their potential in bone tissue engineering, regenerative medicine, wound healing, antibacterial treatments, and anticancer therapy.

Mechanism of Action

The mechanism by which tetraisopropoxycerium exerts its effects is primarily through its ability to form cerium dioxide nanoparticles. These nanoparticles have unique properties due to the coexistence of Ce3+ and Ce4+ oxidation states, which facilitate the formation of oxygen vacancies and defect states. These properties confer high reactivity and oxygen buffering capacity, making them effective catalysts for oxidation and reduction reactions .

Comparison with Similar Compounds

Tetraisopropoxycerium can be compared with other metal alkoxides such as titanium isopropoxide and aluminum isopropoxide. While all these compounds are used in catalysis and materials science, tetraisopropoxycerium is unique due to the specific properties of cerium dioxide nanoparticles, such as their high oxygen storage capacity and redox activity. Similar compounds include:

Titanium isopropoxide (Ti(OCH(CH3)2)4): Used in the synthesis of titanium dioxide.

Aluminum isopropoxide (Al(OCH(CH3)2)3): Used in the preparation of alumina and as a catalyst in organic synthesis

Tetraisopropoxycerium stands out due to its applications in advanced materials and biomedical fields, leveraging the unique properties of cerium dioxide nanoparticles.

Biological Activity

Cerium(IV) isopropoxide (C₁₂H₂₈CeO₄), a compound of cerium in its +4 oxidation state, has garnered attention for its diverse biological activities, particularly in catalysis and potential therapeutic applications. This article explores its biological activity, including its role in catalysis, antioxidant properties, and implications for health.

This compound appears as a yellow powder with a molecular weight of approximately 376.48 g/mol. It has a melting point around 140°C and is primarily used as a precursor for cerium oxide (CeO₂) materials. The compound can be synthesized through various methods, including hydrolysis of cerium(IV) chloride and sol-gel processes, which yield nanoparticles with unique properties beneficial for biological applications .

Catalytic Activity

Pinacol Coupling Reactions

this compound acts as a Lewis acid catalyst in diastereoselective pinacol couplings, facilitating the formation of carbon-carbon bonds between carbonyl groups. This reaction is critical in synthesizing complex organic molecules with high yields and enantioselectivities. The effectiveness of this compound in these reactions highlights its importance in organic synthesis .

Antioxidant Properties

Recent studies have demonstrated that cerium dioxide nanoparticles (CNPs), derived from this compound, exhibit significant antioxidant properties. These nanoparticles can scavenge free radicals and mimic the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The ability to reversibly switch between Ce³⁺ and Ce⁴⁺ states allows CNPs to act as effective radical scavengers, which has implications for therapeutic applications, particularly in mitigating oxidative stress-related conditions .

Case Study: Male Infertility

A study investigating the effects of CNPs on male infertility revealed that administration of these nanoparticles led to:

- Decreased lipid peroxidation levels.

- Increased SOD and catalase activity , indicating enhanced antioxidant defense.

- Improved sperm parameters , including count, motility, and viability.

These findings suggest that CNPs may offer therapeutic benefits in managing oxidative stress-related male infertility .

Comparative Analysis of Cerium Compounds

The following table summarizes the unique features of this compound compared to other cerium compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Cerium (III) chloride | CeCl₃ | Lower oxidation state; used in different catalytic systems. |

| Cerium (IV) nitrate | Ce(NO₃)₄ | Soluble in water; often used in ceramics. |

| Lanthanum (III) isopropoxide | La(OPri)₃ | Similar structure but different metal properties; used in electronics. |

This compound's distinct ability to form stable oxides and its catalytic role underscore its uniqueness among these compounds.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the antioxidant properties of cerium compounds. Investigations into their potential applications in drug delivery systems and therapeutic agents are ongoing, particularly concerning their low toxicity profiles and regenerative capabilities.

Properties

Molecular Formula |

C12H32CeO4 |

|---|---|

Molecular Weight |

380.50 g/mol |

IUPAC Name |

cerium;propan-2-ol |

InChI |

InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |

InChI Key |

BXSSQHCSSBJNIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.